Diniconazole

CYP51 binding affinity triazole fungicide potency Magnaporthe grisea

Diniconazole is a chiral triazole fungicide and plant growth regulator (PGR) that inhibits fungal sterol 14α-demethylase (CYP51) and plant cytochrome P450 enzymes involved in gibberellin and abscisic acid (ABA) metabolism. The compound exists as two enantiomers—R-(−)-diniconazole and S-(+)-diniconazole—with the R-enantiomer exhibiting substantially higher fungicidal potency due to more favorable target-site binding.

Molecular Formula C15H17Cl2N3O
Molecular Weight 326.2 g/mol
Cat. No. B8811851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiniconazole
Molecular FormulaC15H17Cl2N3O
Molecular Weight326.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O
InChIInChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3
InChIKeyFBOUIAKEJMZPQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diniconazole (CAS 83657-24-3): Technical Grade, Formulations, and Baseline Characterization for Procurement Evaluation


Diniconazole is a chiral triazole fungicide and plant growth regulator (PGR) that inhibits fungal sterol 14α-demethylase (CYP51) and plant cytochrome P450 enzymes involved in gibberellin and abscisic acid (ABA) metabolism [1]. The compound exists as two enantiomers—R-(−)-diniconazole and S-(+)-diniconazole—with the R-enantiomer exhibiting substantially higher fungicidal potency due to more favorable target-site binding [2]. Commercial formulations typically include 12.5% WP (wettable powder), 5%–25% EC (emulsifiable concentrate), 2%–4% FS (flowable concentrate for seed treatment), and 95% TC (technical grade). Its physicochemical profile—low aqueous solubility, low volatility, and moderate soil persistence (half-life approximately 6–15 days depending on soil conditions)—informs formulation selection and pre-harvest interval determination [3].

Why In-Class Triazole Substitution for Diniconazole Is Not Scientifically Justified Without Comparative Data


Although diniconazole shares the triazole pharmacophore and CYP51 inhibition mechanism with analogs such as tebuconazole, triadimefon, triadimenol, and propiconazole, its target-binding affinity and stereochemistry generate quantitatively distinct antifungal potency and PGR activity profiles that preclude simple substitution [1]. In DMI fungicide cross-resistance monitoring, diniconazole exhibits distinct sensitivity baseline values (e.g., mean EC₅₀ = 0.408 μg/mL against Bipolaris maydis) relative to propiconazole (0.520 μg/mL) and prochloraz (0.382 μg/mL), and isolates with reduced sensitivity show varying cross-resistance patterns among these agents [2]. Furthermore, diniconazole's unique dual functionality as both a fungicide and an ABA-catabolic inhibitor—unlike uniconazole-P which is primarily a PGR, or tebuconazole which lacks PGR activity—means that substitution may inadvertently alter plant hormone regulation and drought-stress responses in treated crops [3]. These differences are not theoretical; they are measurable and documented in peer-reviewed comparative studies and sensitivity baselines, as detailed in Section 3.

Diniconazole: Quantitative Comparative Evidence for Scientific Selection and Procurement Decisions


Target Binding Affinity: Diniconazole Kd vs. Tebuconazole, Triadimenol, and Triadimefon on Magnaporthe grisea CYP51

In a head-to-head in vitro binding study using purified recombinant lanosterol 14α-demethylase (CYP51) from Magnaporthe grisea expressed in E. coli, diniconazole exhibited a Kd of 0.143 μmol/L, which was significantly lower (indicating higher affinity) than tebuconazole (0.24 μmol/L), triadimenol (0.257 μmol/L), and triadimefon (0.307 μmol/L) [1]. The Kd values showed significant correlation with 120h-EC₅₀ values for mycelial growth inhibition in the same pathogen.

CYP51 binding affinity triazole fungicide potency Magnaporthe grisea DMI fungicides

Stereoisomer Fungicidal Activity: R-(−)-Diniconazole vs. S-(+)-Diniconazole on Purified Yeast CYP51

In a direct head-to-head comparison using purified cytochrome P-450/14DM (CYP51) from Saccharomyces cerevisiae, the R-(−) isomer of diniconazole strongly inhibited lanosterol 14α-demethylation and interfered with CO binding to the cytochrome, whereas the S-(+) isomer was a weaker inhibitor and did not significantly interfere with CO binding [1]. Spectroscopic analysis confirmed that P-450/14DM discriminates enantiomers, with the R-(−) isomer more favorably fitting the active site [1].

enantioselective fungicidal activity chiral triazole P-450/14DM inhibition Saccharomyces cerevisiae

In Vivo Toxicokinetics and Tissue Accumulation: R-(−)-Diniconazole vs. S-(+)-Diniconazole in Mammalian Models

In a toxicokinetic study conducted in rats and mice, the two diniconazole enantiomers displayed clear stereoselective differences in vivo. The elimination half-life (t₁/₂) of R-(−)-diniconazole was 7.06 ± 3.35 h, whereas that of S-(+)-diniconazole was 9.14 ± 4.60 h, indicating faster elimination of the R-enantiomer [1]. Excretion rates were 4.08 ± 0.50% for R-(−)-diniconazole and 2.68 ± 0.58% for S-(+)-diniconazole. Bioavailability was lower for R-(−)-diniconazole (42.44%) compared to S-(+)-diniconazole (52.19%), and tissue abundance of S-(+)-diniconazole was 1.71–2.48-fold higher than R-(−)-diniconazole across stomach, intestine, liver, kidney, brain, and testes [1].

enantioselective toxicokinetics pesticide residue bioaccumulation mammalian risk assessment

PGR Activity: Diniconazole vs. Paclobutrazol on Plant Height Control and Soil Residual Impact

Vendor technical documentation for diniconazole PGR applications states that its activity is 6–10 times higher than that of paclobutrazol, yet its soil residue is only 1/10 of paclobutrazol, resulting in minimal impact on subsequent rotational crops [1]. In a controlled study on Sesamum indicum plug seedlings, increasing concentrations of diniconazole strongly retarded stem growth in a dose-dependent manner, whereas paclobutrazol-treated plants exhibited stem growth similar to untreated controls [2].

plant growth regulator gibberellin inhibition paclobutrazol soil residue rice lodging resistance

ABA Catabolic Inhibition: Diniconazole vs. Uniconazole-P in Arabidopsis CYP707A3 In Vitro Assay

In a structure-activity study evaluating cytochrome P450 inhibitors, diniconazole was identified as a more effective ABA catabolic inhibitor than uniconazole-P [1]. Diniconazole acted as a potent competitive inhibitor of recombinant Arabidopsis ABA 8'-hydroxylase (CYP707A3) in an in vitro assay. Diniconazole-treated plants retained higher ABA content and higher transcription levels of ABA-responsive genes during rehydration than untreated plants, and exhibited enhanced drought-stress tolerance [1]. Notably, optical resolution revealed that the S-form isomer (the weaker fungicidal enantiomer) was more active as an ABA catabolic inhibitor than the R-form isomer [1].

ABA 8'-hydroxylase inhibitor drought stress tolerance uniconazole CYP707A3 plant hormone regulation

Sensitivity Baseline and Resistance Monitoring: Diniconazole EC₅₀ Distribution vs. Propiconazole and Prochloraz in Bipolaris maydis

In a population-level sensitivity study of 185 Bipolaris maydis isolates collected from 15 counties in Fujian Province, China, the mean EC₅₀ values for propiconazole, diniconazole, and prochloraz were 0.5199 ± 0.0284 μg/mL, 0.4079 ± 0.0204 μg/mL, and 0.3818 ± 0.0202 μg/mL, respectively [1]. The proportion of isolates exhibiting resistance was 15.14% for propiconazole, 20.00% for diniconazole, and 17.30% for prochloraz. The EC₅₀ values of the highest resistant isolates were 14.96-, 54.71-, and 20.77-fold of their respective sensitivity baselines. Significant positive cross-resistance correlations were observed among the three fungicides [1].

fungicide sensitivity baseline DMI cross-resistance Bipolaris maydis southern corn leaf blight resistance monitoring

Diniconazole: Priority Research and Industrial Application Scenarios Driven by Comparative Evidence


High-Potency Triazole Fungicide Procurement for CYP51-Targeted Pathogen Control Where Lower Kd Correlates with Efficacy

Given diniconazole's Kd of 0.143 μmol/L against M. grisea CYP51—40%–53% lower than tebuconazole, triadimenol, and triadimefon [1]—procurement is scientifically justified for agricultural operations or contract research organizations (CROs) requiring high-affinity DMI fungicides for Magnaporthe grisea (rice blast) management. The significant correlation between Kd and 120h-EC₅₀ values supports using diniconazole at lower field rates while maintaining comparable or superior efficacy, reducing active ingredient load per treated hectare.

Optically Pure R-(−)-Diniconazole Development or Procurement for Reduced Environmental and Mammalian Burden

Toxicokinetic data demonstrate that R-(−)-diniconazole is eliminated faster (t₁/₂ = 7.06 h vs. 9.14 h for S-enantiomer), excreted more efficiently (4.08% vs. 2.68%), and accumulates 1.71–2.48× less in mammalian tissues [2]. Combined with evidence that the R-enantiomer is the more potent fungicidal isomer [3], procurement or synthesis of optically pure R-(−)-diniconazole offers a reduced-risk profile for regulatory submissions in jurisdictions with stringent enantiomer-specific residue and toxicology requirements (e.g., EU Regulation 1107/2009).

Dual-Function Fungicide-PGR Application for Cereal Crops Requiring Lodging Resistance and Drought-Stress Mitigation

Diniconazole's PGR activity is 6–10× higher than paclobutrazol with only 10% of the soil residual burden [4], while its ABA-catabolic inhibition enhances drought-stress tolerance by retaining higher endogenous ABA levels [5]. This dual functionality makes diniconazole particularly suitable for rice and wheat production systems where height control (lodging resistance), drought tolerance, and powdery mildew/rust protection must be addressed simultaneously in a single application.

Resistance Monitoring and Baseline Establishment for Bipolaris maydis and Alternaria panax Populations

Published sensitivity baselines for diniconazole against Bipolaris maydis (mean EC₅₀ = 0.408 μg/mL) [6] and Alternaria panax (relative baseline EC₅₀ = 1.3542 ± 0.6529 g/mL, with resistant isolates showing 3–10× resistance index) [7] provide validated reference values for academic and industrial plant pathology laboratories conducting fungicide resistance surveillance. These baselines enable detection of sensitivity shifts and inform rotation strategies with propiconazole or prochloraz, for which cross-resistance correlations have been established.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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